
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with butan-2-yl and triphenyl groups, and a thiocyanate anion
Métodos De Preparación
The synthesis of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core, which can be achieved through the reaction of pyridine with appropriate alkylating agents.
Substitution with Butan-2-yl and Triphenyl Groups: The pyridinium core is then subjected to substitution reactions to introduce the butan-2-yl and triphenyl groups. This can be done using Grignard reagents or other organometallic compounds.
Introduction of the Thiocyanate Anion: Finally, the thiocyanate anion is introduced through a metathesis reaction, where a suitable thiocyanate salt reacts with the substituted pyridinium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium core to a pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Addition: Electrophilic addition reactions can occur at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiocyanate. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds to 1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium thiocyanate include other pyridinium salts and thiocyanate derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 1-Methyl-2,4,6-triphenylpyridinium thiocyanate
- 1-(Butan-2-yl)-2,4,6-triphenylpyridinium chloride
Propiedades
Número CAS |
88064-52-2 |
|---|---|
Fórmula molecular |
C28H26N2S |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1-butan-2-yl-2,4,6-triphenylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C27H26N.CHNS/c1-3-21(2)28-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(28)24-17-11-6-12-18-24;2-1-3/h4-21H,3H2,1-2H3;3H/q+1;/p-1 |
Clave InChI |
XHOCBCQEFJJFDY-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


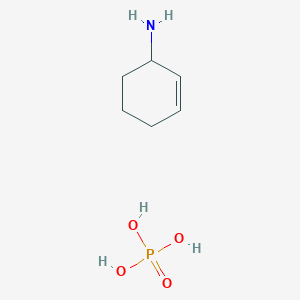
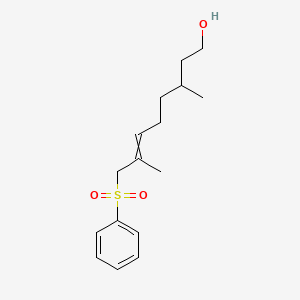
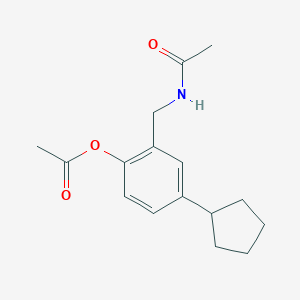
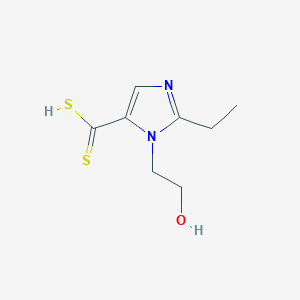
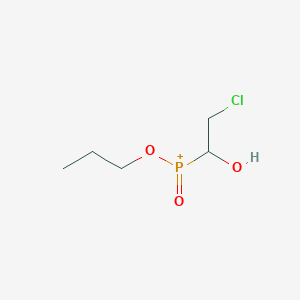
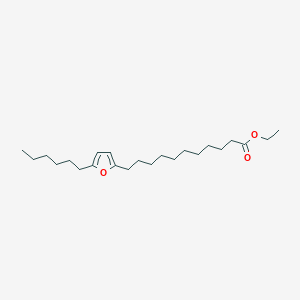
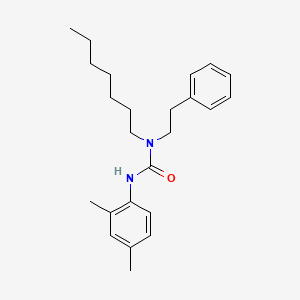
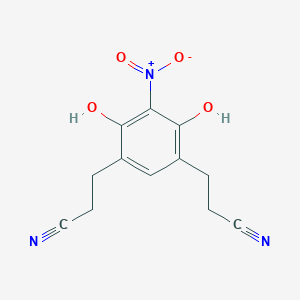
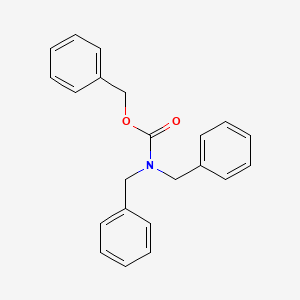

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)

![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

